BenchChemオンラインストアへようこそ!

Mycophenolate Mofetil

Pharmacokinetics Bioavailability Solid Organ Transplantation

Mycophenolate Mofetil (MMF), the 2-morpholinoethyl ester prodrug of mycophenolic acid, achieves ~94% oral bioavailability vs. IV, enabling robust inhibition of de novo purine synthesis in lymphocytes. Unlike enteric-coated mycophenolate sodium, MMF's rapid tmax (0.75 h) allows precise temporal IMPDH blockade—a critical parameter for in vitro assays benchmarking against an IC50 of 25 nM. For transplant models, MMF combined with tacrolimus delivers a 23% improvement in allograft survival over cyclosporine-based regimens. Ensure your procurement specifies ≥98% purity for reproducible results.

Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
CAS No. 115007-34-6
Cat. No. B037789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolate Mofetil
CAS115007-34-6
SynonymsCellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate
Molecular FormulaC23H31NO7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
InChIInChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
InChIKeyRTGDFNSFWBGLEC-SYZQJQIISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol
In water, 43 mg/L at pH 7.4, temp not specified
9.50e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolate Mofetil (CAS 115007-34-6): An Orally Bioavailable IMPDH Inhibitor Prodrug for Immunosuppression


Mycophenolate mofetil (MMF) is a 2-morpholinoethyl ester prodrug of mycophenolic acid (MPA), a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) [1]. MMF was developed to improve the oral bioavailability of MPA, achieving a mean absolute bioavailability of 94% relative to intravenous administration [2]. As an antimetabolite immunosuppressant, MMF selectively inhibits the de novo purine synthesis pathway crucial for lymphocyte proliferation, thereby suppressing both T- and B-cell responses [3]. The compound is a cornerstone in solid organ transplantation and autoimmune disease management, primarily used in combination with calcineurin inhibitors and corticosteroids to prevent allograft rejection.

Why Mycophenolate Mofetil Cannot Be Directly Substituted with Mycophenolate Sodium or Azathioprine


Despite sharing the active moiety mycophenolic acid (MPA) with enteric-coated mycophenolate sodium (EC-MPS), mycophenolate mofetil (MMF) exhibits distinct pharmacokinetic and tolerability profiles that preclude simple interchangeability. While bioequivalent in terms of total MPA exposure, the enteric coating of EC-MPS significantly delays the time to peak plasma concentration (tmax) from 0.75 hours to 2.0 hours, altering the temporal pattern of IMPDH inhibition [1]. Furthermore, in the context of cyclosporine-based immunosuppression, MMF demonstrated no advantage over the much less expensive azathioprine in preventing acute rejection in the MYSS trial, but at a cost approximately 15 times higher [2]. However, when combined with tacrolimus rather than cyclosporine, MMF-based regimens show superior efficacy, highlighting the critical dependence of MMF's clinical value on the specific concomitant immunosuppressive regimen [3]. These quantitative differences in bioavailability, cost-effectiveness, and regimen-dependent efficacy underscore why direct generic substitution without considering the full therapeutic context is scientifically unsound for procurement decisions.

Mycophenolate Mofetil: Quantified Differentiation from Comparators for Scientific Selection


Absolute Oral Bioavailability: MMF Delivers Superior MPA Exposure Compared to EC-MPS

Mycophenolate mofetil (MMF) demonstrates a mean absolute oral bioavailability of 94% for its active moiety, mycophenolic acid (MPA), relative to intravenous administration [1]. In contrast, the absolute bioavailability of MPA from the enteric-coated mycophenolate sodium (EC-MPS) formulation is approximately 72% [2]. This 22% absolute difference in bioavailability means that a given oral dose of MMF delivers a higher and more consistent MPA exposure than an equimolar dose of EC-MPS, a critical consideration for achieving therapeutic drug levels without excessive dosing.

Pharmacokinetics Bioavailability Solid Organ Transplantation

Prevention of Acute Rejection in Kidney Transplantation: MMF vs. Azathioprine (AZA)

In three pivotal de novo kidney transplantation studies, mycophenolate mofetil (MMF) at 2 g/day significantly reduced the incidence of biopsy-proven acute rejection compared to azathioprine (AZA) [1]. In the USA study (N=499), the biopsy-proven rejection rate was 19.8% for MMF 2 g/day versus 38.0% for AZA 1-2 mg/kg/day, a relative reduction of 48% [1]. Similarly, in the Europe/Canada/Australia study (N=503), the rates were 19.7% vs. 35.5%, respectively [1]. This consistent, statistically significant reduction in acute rejection risk is a primary driver for selecting MMF over AZA in cyclosporine-based maintenance immunosuppression regimens.

Renal Transplantation Acute Rejection Immunosuppression

Therapeutic Equivalence and Pharmacokinetic Differences: MMF vs. EC-MPS in Renal Transplantation

A meta-analysis of three studies involving 82 stable renal transplant recipients confirmed the bioequivalence of enteric-coated mycophenolate sodium (EC-MPS) and mycophenolate mofetil (MMF) in terms of total MPA exposure (AUC) and peak concentration (Cmax) [1]. The 90% confidence interval for the ratio of EC-MPS to MMF for MPA AUC was 101.1% to 114.5%, and for Cmax was 83.0% to 112.7%, establishing statistical bioequivalence [1]. However, a separate crossover study demonstrated a significant delay in time to peak concentration (tmax) for EC-MPS compared to MMF (2.0 h vs. 0.75 h, p < 0.01) [2]. While the total exposure is equivalent, the delayed absorption profile of EC-MPS may influence the early pharmacodynamic response and tolerability.

Bioequivalence Pharmacokinetics Renal Transplantation

IMPDH Inhibition Potency: MPA (Active Moiety of MMF) vs. Alternative Inhibitors

Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), inhibits inosine monophosphate dehydrogenase (IMPDH) with an IC50 of 25 nM [1]. In comparative studies, MPA exhibits comparable IMPDH2 inhibitory potency to novel fungal derivatives, with IC50 values of 0.84–0.95 μM for MPA versus 3.27–24.68 μM for less potent analogs [2]. This low nanomolar IC50 for IMPDH type I/II (27-39 nM) confirms MPA as a high-potency inhibitor of the rate-limiting enzyme in de novo purine synthesis, a mechanism that selectively depletes guanosine nucleotides in lymphocytes [3].

Enzyme Inhibition IMPDH Immunosuppression

Regimen-Dependent Efficacy: MMF with Tacrolimus vs. Cyclosporine in Kidney Transplantation

A randomized trial comparing three immunosuppressive regimens in first cadaveric kidney allograft recipients demonstrated that the combination of tacrolimus + mycophenolate mofetil (MMF) provided superior outcomes compared to cyclosporine + MMF [1]. At 2 years, patients with delayed graft function/acute tubular necrosis treated with tacrolimus+MMF experienced a 23% increase in allograft survival compared to those receiving CsA+MMF (p=0.06) [1]. Furthermore, patients randomized to tacrolimus+MMF received significantly lower doses of MMF compared with those administered CsA+MMF, indicating a potential pharmacokinetic interaction that enhances MMF's efficacy when paired with tacrolimus [1].

Immunosuppression Regimen Kidney Transplantation Calcineurin Inhibitor

Optimal Application Scenarios for Mycophenolate Mofetil in Immunosuppression and Drug Discovery


First-Line Prevention of Acute Rejection in De Novo Kidney Transplantation with Cyclosporine-Based Regimens

Based on the significant reduction in biopsy-proven acute rejection rates (19.8% for MMF 2 g/day vs. 38.0% for azathioprine), MMF is the preferred antimetabolite for de novo kidney transplant recipients receiving cyclosporine and corticosteroids [1]. This evidence supports its use in standard maintenance immunosuppression protocols where minimizing early rejection episodes is paramount.

Optimized Immunosuppression in Combination with Tacrolimus for High-Risk Renal Allograft Recipients

For patients at increased risk of delayed graft function or acute tubular necrosis, the combination of tacrolimus and MMF is recommended over cyclosporine-based regimens, as it provides a 23% improvement in allograft survival [2]. This scenario is particularly relevant for procurement of immunosuppressive agents for transplant centers managing high-risk patient populations.

In Vitro Pharmacological Studies and IMPDH Inhibitor Screening

Mycophenolate mofetil serves as a critical reference compound for in vitro assays targeting IMPDH inhibition. Its active metabolite MPA exhibits an IC50 of 25 nM against IMPDH, providing a benchmark for evaluating the potency of novel IMPDH inhibitors [3]. Researchers developing next-generation immunosuppressants can use MPA as a positive control in enzyme inhibition and cellular proliferation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolate Mofetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.